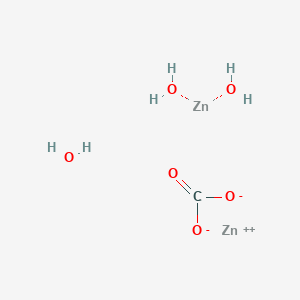
Zinc carbonate hydroxide hydrate, Reagent Grade
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc carbonate hydroxide hydrate, also known as Zinc carbonate hydroxide, is a white, crystalline powder that is commonly used as a reagent grade in laboratory experiments. It is a hydrated form of zinc carbonate, with the chemical formula ZnCO3•2H2O. This compound is insoluble in water, but can be easily dissolved in dilute acids. It has a variety of applications in the scientific field, including synthesis and research.
Aplicaciones Científicas De Investigación
Zinc carbonate hydroxide hydrate, Reagent Grade carbonate hydroxide hydrate has a variety of applications in the scientific field. It is commonly used as a reagent grade in laboratory experiments, and is also used as a catalyst in organic synthesis. It is also used in the preparation of zinc-containing compounds, such as zinc acetate and zinc chloride. Additionally, it is used in the synthesis of zinc-containing polymers and the production of nanomaterials.
Mecanismo De Acción
The mechanism of action of zinc carbonate hydroxide hydrate is not well understood. However, it is believed that the compound acts as a Lewis acid, meaning that it can accept electrons from other molecules. This allows it to form complexes with other molecules, which can then be used in a variety of reactions. Additionally, the compound can act as a nucleophile, meaning that it can donate electrons to other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of zinc carbonate hydroxide hydrate are not well understood. However, the compound is known to be toxic to humans and animals, and should be handled with caution. Additionally, it has been shown to have an inhibitory effect on the growth of certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantages of using zinc carbonate hydroxide hydrate in laboratory experiments are its low cost and ease of use. Additionally, the compound is relatively stable and can be stored for long periods of time. The main limitation of the compound is its toxicity, which means that it should be handled with care.
Direcciones Futuras
There are a number of potential future directions for the use of zinc carbonate hydroxide hydrate. It could be used in the synthesis of zinc-containing polymers and nanomaterials. Additionally, it could be used in the production of pharmaceuticals, as well as in the synthesis of other compounds. Finally, it could be used in the development of new catalysts for organic synthesis.
Métodos De Síntesis
Zinc carbonate hydroxide hydrate, Reagent Grade carbonate hydroxide hydrate can be synthesized from a variety of starting materials, including zinc oxide, carbon dioxide, and water. The most common method for synthesizing the compound involves the reaction of zinc oxide with carbon dioxide in aqueous solution. This reaction is carried out at a temperature of around 70°C and a pressure of 1 bar. The resulting product is a white powder composed of zinc carbonate hydroxide hydrate.
Propiedades
IUPAC Name |
zinc;zinc;carbonate;trihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.3H2O.2Zn/c2-1(3)4;;;;;/h(H2,2,3,4);3*1H2;;/q;;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNLAVOLELVSHG-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].O.O.O.[Zn].[Zn+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH6O6Zn2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zinc carbonate hydroxide hydrate, Reagent Grade | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bis[2-(trifluoromethylthio)ethyl]amine hydrochloride, 98%](/img/structure/B6313659.png)
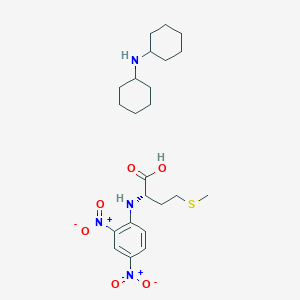
![Bis[2-(pentafluoroethylthio)ethyl]amine hydrochloride, 98%](/img/structure/B6313675.png)
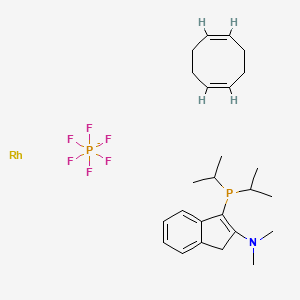
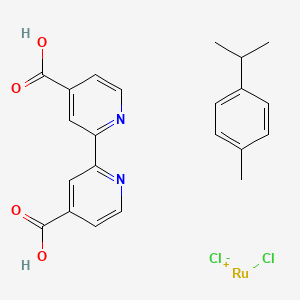
![(S)-4,12-Dibromo[2.2]paracyclophane, 98%, ee 98%](/img/structure/B6313686.png)
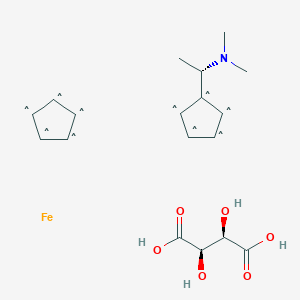
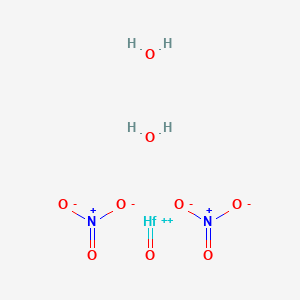
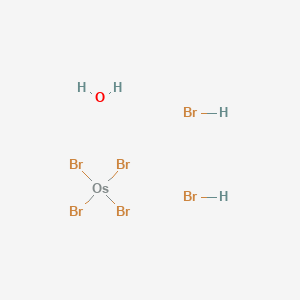
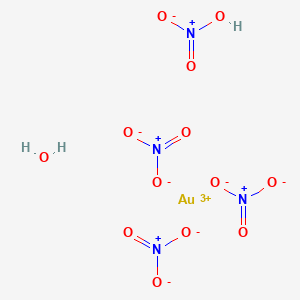
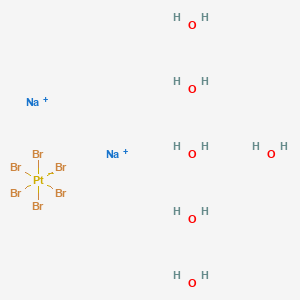
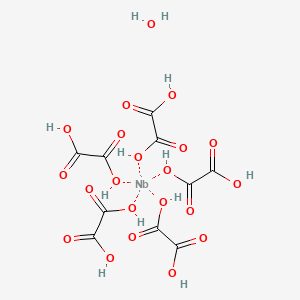
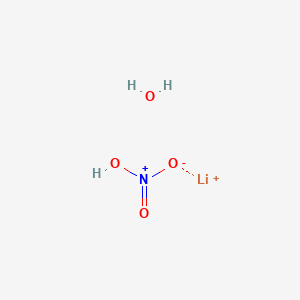
![Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene][(phenylthio)methylene]Ru(II) dichloride](/img/structure/B6313753.png)